molecular formula C14H13F2NO3S B134675 Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate CAS No. 154330-67-3

Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B134675
CAS No.: 154330-67-3
M. Wt: 313.32 g/mol
InChI Key: YKHPMXCEZRZUGN-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core with ethylthio, difluoro, and hydroxy functional groups, making it a unique and potentially valuable molecule in various scientific fields.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . The interaction with these enzymes can lead to altered metabolic rates and changes in the bioavailability of other compounds.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to changes in cellular responses to external stimuli . Additionally, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions . Furthermore, it can interact with transcription factors, altering gene expression patterns and influencing cellular functions. These interactions at the molecular level are critical for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it may induce toxic or adverse effects, including oxidative stress and cellular damage. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolic activity. These interactions highlight the compound’s role in modulating biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, leading to its accumulation in certain tissues. The distribution pattern is influenced by factors such as tissue-specific expression of transporters and the compound’s affinity for binding proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to particular cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . The subcellular localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Fluorine Atoms: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Ethylthio Substitution: The ethylthio group can be introduced through a nucleophilic substitution reaction using ethanethiol and a suitable leaving group, such as a halide.

    Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ethanethiol (EtSH), amines, thiols

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of tetrahydroquinoline derivatives

    Substitution: Formation of various substituted quinoline derivatives

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound may exhibit similar activities.

    Industry: It can be used in the development of new materials, such as organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinine: Another antimalarial compound derived from the bark of the cinchona tree.

    Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline structure.

Uniqueness

Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both ethylthio and difluoro groups is relatively rare in quinoline derivatives, potentially offering novel interactions and activities.

Properties

IUPAC Name

ethyl 2-ethylsulfanyl-6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO3S/c1-3-20-14(19)11-12(18)7-5-8(15)9(16)6-10(7)17-13(11)21-4-2/h5-6H,3-4H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHPMXCEZRZUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC(=C(C=C2C1=O)F)F)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444164
Record name Ethyl 2-(ethylsulfanyl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154330-67-3
Record name Ethyl 2-(ethylsulfanyl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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